molecular formula C13H11NO3 B1359212 (3'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 880158-11-2

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol

Cat. No. B1359212
M. Wt: 229.23 g/mol
InChI Key: FDGVRKDIAKLYNZ-UHFFFAOYSA-N
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Patent
US07795236B2

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 2 using 1-bromo-3-nitrobenzene instead of tert-butyl N-(4-bromobenzyl) carbamate and 4-hydroxymethylphenylboronic acid instead of 3-benzyloxyphenylboronic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[OH:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16](B(O)O)=[CH:15][CH:14]=1>>[N+:8]([C:4]1[CH:3]=[C:2]([C:16]2[CH:17]=[CH:18][C:13]([CH2:12][OH:11])=[CH:14][CH:15]=2)[CH:7]=[CH:6][CH:5]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=CC=C(C=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.